molecular formula C17H18N2O2 B2533954 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 610258-80-5

3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No. B2533954
CAS RN: 610258-80-5
M. Wt: 282.343
InChI Key: UZNOTGVPJYCZSU-UHFFFAOYSA-N
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Description

3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a heterocyclic compound that contains a pyridine ring and a dihydroisoquinoline moiety. It has a molecular formula of C18H18N2O2 and a molecular weight of 298.35 g/mol.

Scientific Research Applications

Synthesis of Heterocycles

Propargylic alcohols have been recognized as versatile building blocks in organic synthesis, showing unique reactivities that provide diverse possibilities for developing novel synthetic strategies. This approach is particularly relevant for constructing heterocycles such as pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. These compounds play significant roles in various domains, including pharmaceuticals, antibiotics, agrochemicals, and more, making the synthesis of pyridines and isoquinolines from propargylic alcohols an area of great interest for research and development (Mishra, Nair, & Baire, 2022).

Pharmacological Importance

Isoquinoline derivatives have demonstrated significant pharmacological potentials across a wide range of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This comprehensive review of isoquinoline and its synthetic derivatives' biological potentials underscores their critical role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

properties

IUPAC Name

3-(1-pyridin-4-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(21)8-12-19-11-7-13-3-1-2-4-15(13)17(19)14-5-9-18-10-6-14/h1-6,9-10,17H,7-8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOTGVPJYCZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=NC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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